molecular formula C35H38N4O4S2 B11649109 5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine

5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine

Cat. No.: B11649109
M. Wt: 642.8 g/mol
InChI Key: HPULNMZDQGVCAS-UHFFFAOYSA-N
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Description

5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of sulfonyl, piperidinyl, and epiminodibenzo diazocine moieties, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. The process begins with the preparation of the core dibenzo diazocine structure, followed by the introduction of sulfonyl and piperidinyl groups through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, piperidine, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl groups or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,11-Bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine: Lacks the piperidinyl group, leading to different chemical and biological properties.

    5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(morpholin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine:

Uniqueness

The presence of both sulfonyl and piperidinyl groups in 5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C35H38N4O4S2

Molecular Weight

642.8 g/mol

IUPAC Name

8,16-bis-(4-methylphenyl)sulfonyl-17-(2-piperidin-1-ylethyl)-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C35H38N4O4S2/c1-26-14-18-28(19-15-26)44(40,41)38-32-12-6-4-10-30(32)35-37(25-24-36-22-8-3-9-23-36)34(38)31-11-5-7-13-33(31)39(35)45(42,43)29-20-16-27(2)17-21-29/h4-7,10-21,34-35H,3,8-9,22-25H2,1-2H3

InChI Key

HPULNMZDQGVCAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=CC=CC=C4N(C(N3CCN5CCCCC5)C6=CC=CC=C62)S(=O)(=O)C7=CC=C(C=C7)C

Origin of Product

United States

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